molecular formula C13H11N3 B13560074 1-phenyl-1H-indazol-4-amine

1-phenyl-1H-indazol-4-amine

Cat. No.: B13560074
M. Wt: 209.25 g/mol
InChI Key: XLYNASJATMXPSJ-UHFFFAOYSA-N
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Description

1-phenyl-1H-indazol-4-amine is an organic compound belonging to the class of indazoles, which are heterocyclic aromatic compounds containing a pyrazole ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1H-indazol-4-amine typically involves the formation of the indazole ring followed by the introduction of the phenyl and amine groups. One common method involves the cyclization of hydrazones with appropriate substituents. For example, the reaction of 2-aminobenzophenone with hydrazine hydrate under acidic conditions can yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are commonly employed. These methods allow for efficient synthesis under milder conditions and with fewer byproducts .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indazoles with various functional groups, such as nitro, amino, and halogen derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-phenyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s antiproliferative activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an amine group on the indazole ring enhances its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

1-phenylindazol-4-amine

InChI

InChI=1S/C13H11N3/c14-12-7-4-8-13-11(12)9-15-16(13)10-5-2-1-3-6-10/h1-9H,14H2

InChI Key

XLYNASJATMXPSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC(=C3C=N2)N

Origin of Product

United States

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